VU0359595 is a selective inhibitor of phospholipase D1, a key enzyme involved in various cellular signaling pathways, particularly in cancer progression and chemoresistance. This compound has garnered attention for its potential therapeutic applications in oncology, especially concerning cancers that exhibit resistance to standard treatments. VU0359595 is characterized by its high selectivity, inhibiting phospholipase D1 approximately 1,700 times more potently than phospholipase D2, making it a valuable tool for studying the distinct roles of these enzymes in cellular processes.
VU0359595 is classified as a small molecule inhibitor specifically targeting phospholipase D1. It falls under the category of pharmacological agents that modulate lipid signaling pathways, which are crucial for various cellular functions including proliferation, migration, and survival.
The synthesis of VU0359595 involves a multi-step process that emphasizes the creation of isoform-selective inhibitors. The compound was derived from a scaffold that allows for modifications to enhance selectivity towards phospholipase D1 over phospholipase D2.
The synthesis typically includes:
VU0359595 is composed of a cyclopropane carboxamide core with several substituents that contribute to its biological activity. The specific structural features include:
VU0359595 primarily acts through competitive inhibition of phospholipase D1. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
The inhibition kinetics were characterized using various biochemical assays, including:
VU0359595 inhibits phospholipase D1 by binding to its active site, which leads to decreased production of phosphatidic acid—a lipid mediator involved in several signaling pathways related to cancer cell survival and proliferation.
The inhibition results in altered downstream signaling cascades associated with cancer stemness and chemoresistance. Studies have shown that VU0359595 can significantly reduce cell proliferation in various cancer cell lines by modulating pathways linked to growth factor signaling and Wnt/β-catenin interactions .
VU0359595 has significant implications for scientific research, particularly in cancer biology. Its applications include:
VU0359595 (CID-53361951; ML-270) is a stereochemically defined small molecule with the systematic name (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide [1] [6] [8]. Its empirical formula is C₂₅H₂₉BrN₄O₂, corresponding to a molecular weight of 497.43 g/mol. The compound features a trans-configured 2-phenylcyclopropanecarboxamide moiety linked to an asymmetric carbon center, which connects to a piperidine-substituted 5-bromobenzimidazolone core [1] [7]. This conformation imposes significant three-dimensionality, contributing to its target selectivity.
Table 1: Physicochemical Properties of VU0359595
Property | Value |
---|---|
CAS Number | 1246303-14-9 |
Molecular Formula | C₂₅H₂₉BrN₄O₂ |
Molecular Weight | 497.43 g/mol |
XLogP | ~4.2 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 65.5 Ų |
The synthesis of VU0359595 originated from scaffold-hopping strategies applied to halopemide (a dual PLD1/PLD2 inhibitor and dopamine D2 antagonist) [3] [9]. Key modifications eliminated psychotropic off-target effects while enhancing PLD1 specificity:
Table 2: Key Optimization Milestones for VU0359595
Scaffold Modification | PLD1 IC₅₀ | PLD2 IC₅₀ | Selectivity (PLD1/PLD2) |
---|---|---|---|
Halopemide (Parent) | 21 nM | 300 nM | 14-fold |
Des-bromo analog | 33 nM | >10,000 nM | >300-fold |
VU0359595 | 3.7 nM | 6,400 nM | >1,700-fold |
VU0359595 exhibits moderate aqueous solubility limitations but demonstrates excellent stability under controlled conditions:
Low aqueous solubility (<0.1 mg/mL), necessitating lipid-based formulations for in vivo studies [8].
Stability:
Solid-state stability: >24 months at 4°C under inert gas, with no detectable degradation by HPLC [1] [6]. Degradation occurs via hydrolysis of the cyclopropane amide bond under extreme pH (pH <2 or >10).
VU0359595 exemplifies targeted optimization of halopemide’s promiscuous scaffold to achieve unprecedented isoform selectivity:
The 5-bromo substituent and trans-cyclopropylcarboxamide introduced steric constraints that disfavor PLD2 binding, which has a narrower catalytic cleft [7] [9].
Mechanistic Divergence:
VU0359595 engages PLD1 via a biphasic mechanism: competitive inhibition at the HKD site (His432, Lys438, Asp443) and allosteric modulation via a hydrophobic pocket unique to PLD1 (Tyr415, Leu852) [4] [7].
Selectivity Benchmark:
Table 3: Selectivity Profiles of Halopemide-Derived PLD Inhibitors
Compound | PLD1 IC₅₀ | PLD2 IC₅₀ | Clinical Origin | Key Off-Targets |
---|---|---|---|---|
Halopemide | 21 nM | 300 nM | Antipsychotic | Dopamine D2 (7 nM) |
FIPI | 25 nM | 20 nM | Halopemide analog | Ion channels |
ML-298 | >30,000 nM | 360 nM | HTS triazaspirone | None reported |
VU0359595 | 3.7 nM | 6,400 nM | SAR-driven optimization | None (>10 µM) |
The structural evolution from halopemide to VU0359595 demonstrates how rational scaffold manipulation can transform a promiscuous neuroleptic into a precision chemical probe for phospholipase biology [3] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7